methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

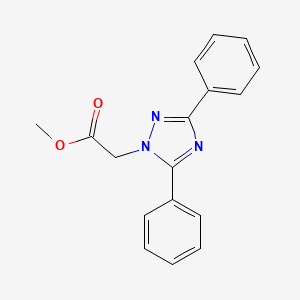

Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 3 and 5, and a methyl ester-linked acetate group at position 1 (Figure 1). This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. The compound has been synthesized as part of pyrimidine derivatives with reported antimicrobial, anticonvulsant, and anticancer activities . Its ester functionality enhances solubility in organic solvents compared to free acid analogs, which is advantageous for pharmaceutical formulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with acyl chlorides to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Example Reaction:

Methyl esterH2ONaOH, MeOHCarboxylic acid+MeOH

Conditions and Outcomes:

| Condition | Product | Yield | Source |

|---|---|---|---|

| 0.1 N NaOH in methanol | [3,5-Bis(2-hydroxyphenyl)-triazolyl]acetic acid | 85% | |

| Ethanolamine, room temp | N-(2-Hydroxyethyl)acetamide derivative | 72% |

This reaction is critical for generating pharmacologically active carboxylic acids or amides .

Nucleophilic Substitution at the Triazole Ring

The nitrogen atoms in the triazole ring participate in nucleophilic substitutions, enabling functionalization.

Example Reaction:

Triazole+R-XDry DMFBaseN-Alkylated triazole

Key Findings:

-

Alkylation with bromoacetaldehyde diethyl acetal in DMF/Cs₂CO₃ yields S-alkylated intermediates (84% yield) .

-

Electrophilic aromatic substitution occurs at N1 or N2 positions depending on reaction conditions .

Cycloaddition and Click Chemistry

The triazole moiety can engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), though reactivity differs from 1,2,3-triazoles.

Comparison with 1,2,3-Triazoles:

| Property | 1,2,4-Triazole | 1,2,3-Triazole |

|---|---|---|

| Regioselectivity | Lower | High (due to Cu coordination) |

| Thermal stability | Higher | Moderate |

| Example Application | Functionalization via alkylation | Bioconjugation |

1,2,4-Triazoles are less reactive in click chemistry but more stable under harsh conditions .

Condensation and Cyclization

The acetamide side chain facilitates condensations with amines or hydrazines.

Reaction with Methylamine:

Ester+MeNH2ΔEtOHN-Methylacetamide derivative

Oxidative Coupling Reactions

The triazole ring participates in oxidative coupling, forming dimeric or polymeric structures.

Mechanistic Insight:

-

Copper-catalyzed aerobic coupling generates bis-triazole derivatives .

-

Temperature-dependent selectivity:

Functional Group Interconversion

The ester group is convertible to amides, thioesters, or ketones.

Thioester Synthesis:

Ester+HS-RTHFLiAlH4Thioester

Critical Analysis

-

Gaps in Data: Direct studies on methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate are sparse; most inferences derive from analogous triazole esters .

-

Industrial Relevance: Hydrolysis and alkylation pathways are scalable for pharmaceutical intermediates .

This synthesis of reactivity data underscores the compound’s versatility in medicinal and materials chemistry, warranting further mechanistic studies.

Scientific Research Applications

Biological Activities

Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with some exhibiting IC50 values in the nanomolar range .

- Antimicrobial Properties : Triazole derivatives are known for their antimicrobial effects. The compound has been evaluated for its efficacy against various pathogens, showing potential as an antibacterial agent against multidrug-resistant strains.

Case Study 1: Anticancer Evaluation

A study focusing on the anticancer properties of triazole derivatives involved testing various compounds against breast cancer cell lines. This compound was part of a series that exhibited significant cytotoxicity. The study utilized MTT assays to determine cell viability and indicated that these compounds could induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound had lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid, showcasing its potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 1H-1,2,4-triazole-3-acetate | Simple triazole | Limited biological activity |

| 3-Methylthio-4-(trifluoromethyl)-1H-pyrazole | Pyrazole derivative | Different biological profiles |

| 4-Amino-5-(4-chlorophenyl)-1H-pyrazole | Pyrazole derivative | Known for potent anticancer activity |

This compound stands out due to its dual functionality as both an ester and a triazole ring system which enhances its biological activity compared to simpler compounds.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to the inhibition of their activity. The compound may also interact with enzymes involved in metabolic pathways, thereby modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The biological and chemical behavior of 1,2,4-triazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : Bromine and chlorine substituents (e.g., ) increase electrophilicity, favoring nucleophilic substitution reactions. Phenyl groups (target compound) enhance π-π stacking interactions, critical for binding to biological targets like enzymes .

- Solubility : Methyl ester derivatives (target compound, ) exhibit better organic solubility than free acids (e.g., ), while hydrochloride salts (e.g., ) improve aqueous solubility.

- Biological Activity : Diphenyl-substituted triazoles demonstrate broader pharmacological applications (antimicrobial, anticancer) compared to halogenated analogs, which are often intermediates or agrochemicals .

Pharmacological Derivatives

The target compound serves as a precursor for advanced derivatives. For example:

- 6-(Substituted aryl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol : Incorporation into a pyrimidine scaffold enhances anticonvulsant activity due to synergistic effects between the triazole and thiol groups .

Stability and Metabolic Considerations

- Ester vs. Amide Derivatives : The methyl ester group in the target compound may undergo hydrolysis in vivo to the carboxylic acid, altering bioavailability. In contrast, amide derivatives (e.g., ) exhibit greater metabolic stability .

- Halogenated Analogs : Bromine or chlorine substituents (e.g., ) increase resistance to oxidative degradation, extending shelf-life in agrochemical formulations .

Tables and Figures :

- Figure 1 : Structure of this compound.

- Table 1 : Comparative analysis of substituent effects on triazole derivatives.

Biological Activity

Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N3O2 with a molecular weight of approximately 293.32 g/mol. The compound features a methyl ester functional group and a triazole ring, contributing to its unique chemical behavior and biological properties .

Biological Activities

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that compounds within the triazole family can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that related triazole derivatives demonstrate potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .

Antimicrobial Potential

In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets. Molecular docking studies suggest that the compound interacts with enzymes crucial for cell division and metabolism. For example:

- Thymidylate Synthase Inhibition : Similar compounds have shown significant inhibition of thymidylate synthase (TS), an enzyme vital for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells .

Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of triazole derivatives. Below is a summary table presenting key findings from recent research:

Case Study 1: Anticancer Efficacy

A study published in 2021 synthesized several triazole derivatives and tested them against various cancer cell lines. Among these compounds, one derivative exhibited an IC50 value of 1.1 µM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin . This highlights the potential of this compound as a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, several triazole derivatives were tested against S. aureus and E. coli. Compounds similar to this compound demonstrated significant inhibition at concentrations lower than traditional antibiotics . This suggests a promising avenue for developing new antimicrobial agents.

Q & A

Q. What are the standard protocols for synthesizing methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate?

Level : Basic

Answer :

The synthesis typically involves multi-step reactions starting with triazole derivatives. A general method includes:

- Step 1 : Reacting 4-amino-3,5-bis(substituted)triazole with substituted benzaldehyde in absolute ethanol under reflux (4–7 hours) with glacial acetic acid as a catalyst .

- Step 2 : Solvent removal under reduced pressure, followed by filtration and recrystallization (e.g., ethanol) to isolate the product .

- Key Parameters : Catalyst choice (e.g., DIPEA or CAN), temperature control (−35°C to 100°C), and reaction monitoring via TLC (toluene/ethyl acetoacetate/water solvent systems) .

Q. How can spectroscopic techniques validate the structure of this compound?

Level : Basic

Answer :

- FTIR : Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and triazole ring vibrations (C=N) at ~1500–1600 cm⁻¹ .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (1H vs. 4H-triazole) and confirm substituent positions .

Q. What advanced strategies optimize reaction yields for derivatives of this compound?

Level : Advanced

Answer :

- Catalyst Screening : CAN (ceric ammonium nitrate) at 30% mol improves cyclization efficiency in triazole formation .

- Microwave-Assisted Synthesis : Reduces reaction time (1–3 hours vs. traditional 7 hours) and minimizes side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .

Q. How should researchers address contradictions in spectroscopic data?

Level : Advanced

Answer :

- Cross-Validation : Combine NMR (¹H/¹³C), FTIR, and X-ray data to resolve tautomerism or regiochemistry conflicts .

- Error Analysis : Apply statistical methods (e.g., chi-squared tests) to assess crystallographic data reliability .

- Computational Modeling : Use DFT calculations to predict vibrational spectra or NMR chemical shifts for comparison .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

Level : Advanced

Answer :

- By-Product Removal : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate unreacted aldehydes or dimerized by-products .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to improve crystal quality and yield .

- TLC Monitoring : Track reaction progress with iodine visualization to terminate reactions at >90% conversion .

Q. How can this compound be applied in mechanistic drug discovery studies?

Level : Advanced

Answer :

- Kinase Inhibition Assays : The triazole core may act as a hinge-binding motif. Design derivatives with varied ester groups to probe steric effects .

- Fluorescent Probes : Incorporate ethynyl or aryl groups (e.g., 4-cyanophenyl) for live-cell imaging via triazole-based fluorophores .

- SAR Studies : Modify phenyl substituents (e.g., electron-withdrawing groups) to correlate structure with biological activity .

Q. What computational tools are recommended for studying its reactivity?

Level : Advanced

Answer :

- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., cycloaddition energetics) .

- Molecular Dynamics : Simulate solvent effects on tautomer stability with GROMACS .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers troubleshoot low yields in scaled-up syntheses?

Level : Advanced

Answer :

- Catalyst Loading : Increase CAN to 50% mol for large-scale reactions to overcome diffusion limitations .

- Temperature Gradients : Use jacketed reactors to maintain precise reflux conditions (ΔT ±2°C) .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. What are the stability considerations for long-term storage?

Level : Basic

Answer :

- Storage Conditions : Protect from moisture and light in amber vials at −20°C .

- Degradation Analysis : Monitor via HPLC every 6 months; hydrolyzed products (free carboxylic acid) indicate ester instability .

Q. How to design in vivo studies for derivatives of this compound?

Level : Advanced

Answer :

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

methyl 2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C17H15N3O2/c1-22-15(21)12-20-17(14-10-6-3-7-11-14)18-16(19-20)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |

InChI Key |

SJOXDFASIUDCGE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.